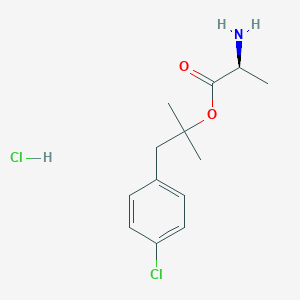

(S)-Alaproclate hydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

57469-92-8 |

|---|---|

Molekularformel |

C13H19Cl2NO2 |

Molekulargewicht |

292.20 g/mol |

IUPAC-Name |

[1-(4-chlorophenyl)-2-methylpropan-2-yl] (2S)-2-aminopropanoate;hydrochloride |

InChI |

InChI=1S/C13H18ClNO2.ClH/c1-9(15)12(16)17-13(2,3)8-10-4-6-11(14)7-5-10;/h4-7,9H,8,15H2,1-3H3;1H/t9-;/m0./s1 |

InChI-Schlüssel |

OPAKSOWFKIUFNP-FVGYRXGTSA-N |

Isomerische SMILES |

C[C@@H](C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N.Cl |

Kanonische SMILES |

CC(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N.Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2-aminopropionic acid-1-(4-chlorophenyl)-2-methyl-2-propyl ester.HCl A 23189 A-23189 alaproclate alaproclate hydrochloride alaproclate hydrochloride, (D)-isomer alaproclate hydrochloride, (L)-isomer alaproclate hydrochloride, (R)- alaproclate hydrochloride, (S)- D-alanine, 2-(4-chlorophenyl)-1,1-dimethylethyl ester, hydrochloride L-alanine, 2-(4-chlorophenyl)-1,1-dimethylethyl ester, hydrochloride |

Herkunft des Produkts |

United States |

Foundational & Exploratory

(S)-Alaproclate Hydrochloride: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Alaproclate hydrochloride is a pharmacologically active compound recognized for its dual mechanism of action, primarily as a selective serotonin (B10506) reuptake inhibitor (SSRI) and secondarily as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative pharmacological data, and relevant experimental methodologies associated with this compound. Its stereoselective activity, with the (S)-enantiomer demonstrating greater potency, is a key focus. This document is intended to serve as a detailed resource for researchers and professionals in the field of drug development and neuroscience.

Core Mechanism of Action: Serotonin Reuptake Inhibition

The primary mechanism of action of this compound is the selective inhibition of the serotonin transporter (SERT), a presynaptic protein responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft. By blocking SERT, (S)-Alaproclate increases the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.

Signaling Pathway of Serotonin Reuptake Inhibition

The following diagram illustrates the fundamental mechanism of (S)-Alaproclate at the serotonergic synapse.

Experimental Protocol: Radioligand Binding Assay for SERT Affinity

A common method to determine the binding affinity of a compound for the serotonin transporter is a competitive radioligand binding assay.

Objective: To determine the inhibition constant (Ki) of this compound for the serotonin transporter.

Materials:

-

Rat cortical membrane preparations (source of SERT)

-

[³H]-Citalopram or a similar high-affinity radioligand for SERT

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

A fixed volume of the membrane preparation.

-

Increasing concentrations of this compound (the competitor).

-

A fixed concentration of the radioligand (e.g., [³H]-Citalopram).

-

For total binding, add assay buffer instead of the competitor.

-

For non-specific binding, add a high concentration of a known SERT inhibitor (e.g., unlabeled citalopram) instead of the competitor.

-

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of (S)-Alaproclate that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Secondary Mechanism of Action: NMDA Receptor Antagonism

This compound also functions as a non-competitive antagonist of the NMDA receptor. This action is stereoselective, with the (S)-enantiomer being more potent than the (R)-enantiomer[1].

Signaling Pathway of NMDA Receptor Antagonism

The antagonism of the NMDA receptor by (S)-Alaproclate prevents the influx of Ca²⁺, which has downstream effects on various signaling cascades.

Experimental Protocol: In Vitro Electrophysiology for NMDA Receptor Antagonism

The effect of (S)-Alaproclate on NMDA receptor function can be assessed using electrophysiological techniques, such as whole-cell patch-clamp recordings from cultured neurons.

Objective: To determine the IC50 value of (S)-Alaproclate for the inhibition of NMDA-evoked currents.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical neurons)

-

Patch-clamp rig with amplifier and data acquisition system

-

External solution (e.g., containing NaCl, KCl, CaCl₂, glucose, HEPES, and glycine)

-

Internal solution for the patch pipette (e.g., containing K-gluconate, KCl, MgCl₂, EGTA, HEPES, ATP, and GTP)

-

NMDA

-

This compound

Procedure:

-

Cell Culture: Culture primary neurons on coverslips.

-

Recording Setup: Place a coverslip with neurons in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with the external solution.

-

Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a neuron.

-

NMDA Application: Apply NMDA to the neuron to evoke an inward current.

-

Co-application of (S)-Alaproclate: Co-apply NMDA with increasing concentrations of this compound.

-

Data Acquisition: Record the peak amplitude of the NMDA-evoked currents in the absence and presence of different concentrations of (S)-Alaproclate.

-

Data Analysis: Normalize the peak current amplitude in the presence of (S)-Alaproclate to the control current amplitude (in the absence of the drug). Plot the normalized current as a function of the (S)-Alaproclate concentration. Fit the data with a logistic function to determine the IC50 value.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for Alaproclate and its (S)-enantiomer.

Table 1: In Vitro Binding Affinities and Potency

| Target | Parameter | Value | Species | Reference |

| NMDA Receptor | IC50 (Alaproclate) | 0.3 µM | Rat (cerebellar granule cells) | [1] |

| NMDA Receptor | Potency | (S)-enantiomer > (R)-enantiomer | Rat | [1] |

Table 2: Pharmacokinetic Parameters (for Alaproclate racemate)

| Parameter | Value | Species | Reference |

| Plasma Half-life | 7.1 ± 0.9 h | Human | [2] |

| Plasma Protein Binding | 82 ± 1% | Human | [2] |

Experimental Workflows

Workflow for In Vivo Microdialysis

In vivo microdialysis is a technique used to measure extracellular neurotransmitter levels in the brain of a freely moving animal.

Conclusion

This compound exhibits a dual mechanism of action, with its primary role as a selective serotonin reuptake inhibitor and a secondary role as a non-competitive NMDA receptor antagonist. The (S)-enantiomer is the more potent form for both activities. While quantitative data on its binding affinity to the serotonin transporter is not precisely defined in the available literature, its functional effect as an SSRI is well-established. Its NMDA receptor antagonism provides an additional layer of complexity to its pharmacological profile. The experimental protocols and workflows detailed in this guide provide a framework for the further investigation of (S)-Alaproclate and similar compounds. This document serves as a technical resource to facilitate ongoing research and development in the field of neuropharmacology.

References

(S)-Alaproclate hydrochloride chemical structure and properties

An In-Depth Technical Guide to (S)-Alaproclate Hydrochloride

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the (S)-enantiomer of Alaproclate, a compound developed in the 1970s by Astra AB (now AstraZeneca).[1] It was one of the first selective serotonin (B10506) reuptake inhibitors (SSRIs) to be synthesized, alongside zimelidine and indalpine.[1] As an SSRI, its primary mechanism of action is the inhibition of the serotonin transporter (SERT), leading to increased extracellular levels of serotonin.[1][2]

In addition to its SSRI activity, Alaproclate has been identified as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][3][4] Despite its potential therapeutic applications in depression, the development of Alaproclate was discontinued (B1498344) due to observations of hepatotoxicity in animal studies.[1][5][6] Today, this compound remains a valuable tool in neuroscience research for studying the serotonergic and glutamatergic systems. This document provides a comprehensive technical overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols.

Chemical Identity and Physicochemical Properties

The fundamental chemical and physical characteristics of this compound are summarized below.

Chemical Identifiers

| Identifier | Value |

| Compound Name | This compound |

| Synonyms | (S)-GEA 654 hydrochloride; (S)-A03 hydrochloride |

| IUPAC Name | [1-(4-chlorophenyl)-2-methylpropan-2-yl] (2S)-2-aminopropanoate hydrochloride |

| CAS Number | 60719-83-7 (for hydrochloride racemate)[7] |

| Molecular Formula | C₁₃H₁₈ClNO₂ · HCl or C₁₃H₁₉Cl₂NO₂[7] |

| SMILES | Cl.C--INVALID-LINK--C(=O)OC(C)(C)CC1=CC=C(Cl)C=C1 |

| InChIKey | OPAKSOWFKIUFNP-CQSZACIVSA-N (for (S)-enantiomer with HCl) |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 292.20 g/mol [6][7][8] |

| Appearance | White to off-white crystalline solid[9][10] |

| Solubility | Soluble in water[9][10] |

| Boiling Point (base) | 335.1°C at 760 mmHg[11] |

| Topological Polar Surface Area | 52.32 Ų[6] |

Mechanism of Action

This compound exhibits a dual mechanism of action, primarily as an SSRI and secondarily as an NMDA receptor antagonist.

Primary Mechanism: Selective Serotonin Reuptake Inhibition

The principal pharmacological action of (S)-Alaproclate is the potent and selective inhibition of the serotonin transporter (SERT), a member of the solute carrier family SLC6A4.[12] By binding to SERT on the presynaptic neuron, it blocks the reabsorption of serotonin (5-HT) from the synaptic cleft. This leads to an accumulation of serotonin in the synapse, enhancing serotonergic neurotransmission.[2] In vitro binding studies have confirmed that Alaproclate has negligible affinity for various other receptors, including 5-HT, histamine-H1, alpha-1 and alpha-2 adrenergic, dopamine (B1211576) D2, and muscarinic receptors, highlighting its selectivity.[13]

Secondary Mechanism: NMDA Receptor Antagonism

(S)-Alaproclate also functions as a potent, reversible, and non-competitive antagonist of the NMDA receptor.[4][14] It directly blocks the ion channel associated with the NMDA receptor, thereby inhibiting the influx of Ca²⁺ ions that is normally triggered by the binding of glutamate (B1630785) and a co-agonist (glycine or D-serine). Studies have shown that this blockade is not competitive with the glutamate, glycine, or Mg²⁺ binding sites.[4] This action modulates glutamatergic neurotransmission, a system implicated in mood disorders and neurodegenerative processes.

References

- 1. Alaproclate - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Alaproclate acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alaproclate | C13H18ClNO2 | CID 2081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. scbt.com [scbt.com]

- 8. Alaproclate hydrochloride, (R)- | C13H19Cl2NO2 | CID 23622191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS 60719-83-7: Alaproclate hydrochloride | CymitQuimica [cymitquimica.com]

- 10. Alaproclate (hydrochloride) | CAS 60719-83-7 | Cayman Chemical | Biomol.com [biomol.com]

- 11. echemi.com [echemi.com]

- 12. KEGG DRUG: Alaproclate [genome.jp]

- 13. Alaproclate, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

(S)-Alaproclate hydrochloride CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Alaproclate hydrochloride is the levorotatory enantiomer of the selective serotonin (B10506) reuptake inhibitor (SSRI) Alaproclate. Originally developed as an antidepressant, Alaproclate was also discovered to be a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This dual mechanism of action makes it a compound of significant interest for neurological research. While the development of Alaproclate was discontinued (B1498344) due to observations of hepatotoxicity in animal studies, its unique pharmacological profile continues to be relevant for the study of serotonergic and glutamatergic systems. This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, synthesis, pharmacological actions, and relevant experimental protocols.

Chemical and Physical Properties

| Property | Value | Reference |

| Compound Name | This compound | |

| Racemate CAS Number | 60719-83-7 | [1][2] |

| (R)-enantiomer CAS Number | 66171-52-6 | [3] |

| Molecular Formula | C₁₃H₁₈ClNO₂·HCl | [2] |

| Molecular Weight | 292.2 g/mol | [2] |

| IUPAC Name | [1-(4-chlorophenyl)-2-methylpropan-2-yl] (2S)-2-aminopropanoate;hydrochloride | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water |

Stereoselective Synthesis

A stereoselective synthesis of this compound is crucial for studying its specific pharmacological effects. While a detailed, publicly available protocol for the asymmetric synthesis is scarce, two primary strategies can be employed:

-

Enzymatic Resolution: This method involves the use of enzymes, such as lipases, to selectively acylate or hydrolyze one enantiomer from a racemic mixture of an Alaproclate precursor. For instance, a racemic ester precursor can be subjected to enzymatic hydrolysis, where the enzyme selectively acts on one enantiomer, allowing for the separation of the desired (S)-enantiomer.[4][5][6][7]

-

Chiral High-Performance Liquid Chromatography (HPLC): Racemic Alaproclate can be separated into its constituent enantiomers using a chiral stationary phase (CSP). Polysaccharide-based or macrocyclic glycopeptide columns are commonly used for such separations.[8][9][10][11][12]

A general synthetic route for racemic Alaproclate is as follows:

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Alaproclate hydrochloride, (R)- | C13H19Cl2NO2 | CID 23622191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enzymatic resolution of chiral phosphinate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Chirally Pure Enantiomers by Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

(S)-Alaproclate Hydrochloride: A Technical Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Alaproclate is a pharmacologically active enantiomer developed as a selective serotonin (B10506) reuptake inhibitor (SSRI) for the treatment of depression.[1] Its development was discontinued (B1498344) due to observations of hepatotoxicity in preclinical rodent studies.[1][2] Beyond its primary mechanism at the serotonin transporter (SERT), (S)-Alaproclate has been characterized as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This dual action provides a unique pharmacological profile. This document provides a comprehensive technical overview of the pharmacological properties of (S)-Alaproclate hydrochloride, summarizing its receptor binding and functional inhibition data, pharmacokinetic parameters, and known metabolic pathways. Detailed experimental protocols for key assays are provided to facilitate reproducibility and further investigation.

Core Pharmacological Profile

(S)-Alaproclate is a potent inhibitor of serotonin reuptake and a non-competitive antagonist of the NMDA receptor. The S-(-)-enantiomer is more potent than the R-(+)-enantiomer, indicating stereoselectivity in its biological actions.[3]

Primary Mechanism of Action: Serotonin Reuptake Inhibition

Secondary Mechanism of Action: NMDA Receptor Antagonism

Alaproclate (B1199957) acts as a potent, reversible, and non-competitive antagonist of the NMDA receptor-coupled ion channel.[3] This action is stereoselective, with the (S)-enantiomer being more potent.[3] The inhibition is rapidly reversible upon removal of the compound.[3] Alaproclate does not affect the glycine (B1666218) or Mg++ sensitivity of the NMDA receptor, suggesting a distinct binding site from these modulators.[3]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and its racemate.

Table 1: In Vitro Receptor Binding and Functional Inhibition Profile

| Target | Compound | Assay Type | Preparation | Value (IC50) | Reference(s) |

| NMDA Receptor | Alaproclate | NMDA-induced Ca++ influx | Cerebellar Granule Cells | 0.3 µM | [3] |

| Muscarinic Receptor | Alaproclate | Antagonist Radioligand Binding | Rat Cerebral Cortex/Striatum | ~28-40 µM (Ki) | |

| 5-HT Receptors | Alaproclate | Radioligand Binding | Rat Brain | Devoid of action | [4] |

| Histamine H1 Receptor | Alaproclate | Radioligand Binding | Rat Brain | Devoid of action | [4] |

| α1-Adrenergic Receptor | Alaproclate | Radioligand Binding | Rat Brain | Devoid of action | [4] |

| α2-Adrenergic Receptor | Alaproclate | Radioligand Binding | Rat Brain | Devoid of action | [4] |

| Dopamine D2 Receptor | Alaproclate | Radioligand Binding | Rat Brain | Devoid of action | [4] |

| Norepinephrine Transporter (NET) | Alaproclate | In vivo NA uptake | Rat Brain | Negligible action | [4] |

Table 2: Pharmacokinetic Parameters

| Species | Route | Dose | Cmax | Tmax | Half-life (t½) | Bioavailability | Protein Binding | Reference(s) |

| Human | Oral | 200 mg/day | N/A | ~1.5 h | 3.0 - 3.5 h | N/A | N/A | [6] |

| Human | N/A | N/A | N/A | N/A | 7.1 ± 0.9 h | N/A | 82 ± 1% | [7] |

| Rat | p.o. | 20 µmol/kg | N/A | N/A | N/A | N/A | N/A | [8] |

N/A: Not Available in reviewed literature.

Metabolism and Metabolites

Alaproclate is subject to metabolism, though a complete profile of its metabolic fate is not extensively detailed in the available literature. It is known to be a non-selective inhibitor of oxidative drug-metabolizing enzymes (cytochrome P-450 system) in humans, as demonstrated by its effect on antipyrine (B355649) clearance.[6] This inhibition is rapidly reversible and dependent on plasma concentrations of alaproclate.[6]

A structural analogue, GEA 857 ([2-(4-chlorophenyl)-1,1-dimethylethyl 2-amino-3-methylbutanoate]), has been studied and is noted to be a very weak 5-HT uptake inhibitor. While not definitively identified as a metabolite in the reviewed literature, its structural similarity to alaproclate suggests it may be a product of metabolic alteration.

Visualized Pathways and Workflows

Mechanism of Action at the Serotonergic Synapse

The following diagram illustrates the primary mechanism of action of (S)-Alaproclate.

Caption: (S)-Alaproclate blocks the serotonin transporter (SERT), increasing synaptic 5-HT levels.

NMDA Receptor Antagonism Pathway

This diagram shows the secondary mechanism of (S)-Alaproclate at the glutamatergic synapse.

Caption: (S)-Alaproclate non-competitively blocks the NMDA receptor ion channel, inhibiting Ca²⁺ influx.

Experimental Workflow: Serotonin Reuptake Assay

The logical flow for a typical in vitro serotonin reuptake inhibition assay is outlined below.

Caption: Workflow for determining SERT inhibition using a synaptosomal [³H]serotonin uptake assay.

Detailed Experimental Protocols

Protocol: In Vitro Serotonin Reuptake Inhibition Assay

This protocol is based on standard methodologies for assessing SERT inhibition in rat brain synaptosomes.

-

1. Synaptosome Preparation:

-

Homogenize fresh rat brain tissue (e.g., whole brain minus cerebellum, or specific regions like the striatum or hippocampus) in 10 volumes of ice-cold 0.32 M sucrose (B13894) buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet (the crude synaptosomal fraction) in a suitable assay buffer (e.g., Krebs-Ringer-Henseleit buffer) to a final protein concentration of approximately 0.5-1.0 mg/mL. Protein concentration should be determined by a standard method (e.g., BCA assay).

-

-

2. Uptake Inhibition Assay:

-

In a 96-well plate, add synaptosomal suspension to triplicate wells for each condition: Total Uptake (vehicle), Non-specific Uptake (a high concentration of a potent SSRI, e.g., 10 µM citalopram), and Test Compound (varying concentrations of this compound).

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the uptake reaction by adding [³H]serotonin to a final concentration near its Km (typically 10-50 nM).

-

Incubate at 37°C for a short period to measure the initial rate of uptake (typically 3-5 minutes).

-

Terminate the reaction by rapid filtration over glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Immediately wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

-

3. Data Analysis:

-

Place filters in scintillation vials with an appropriate scintillation cocktail.

-

Quantify radioactivity using a liquid scintillation counter.

-

Calculate specific uptake by subtracting the mean counts per minute (CPM) of the Non-specific Uptake wells from the mean CPM of the Total Uptake wells.

-

For each concentration of (S)-Alaproclate, calculate the percentage inhibition relative to the specific uptake in the vehicle control wells.

-

Plot the percentage of inhibition against the logarithm of the (S)-Alaproclate concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

-

Protocol: NMDA Receptor Antagonism via Calcium Imaging

This protocol describes the measurement of NMDA-induced intracellular calcium ([Ca²⁺]i) influx in primary cerebellar granule cells using the ratiometric indicator Fura-2 AM.

-

1. Cell Culture Preparation:

-

Isolate cerebellar granule neurons from postnatal day 7-8 rat pups.

-

Plate the dissociated cells onto poly-L-lysine coated coverslips or multi-well plates.

-

Culture the neurons for 7-10 days in vitro to allow for maturation and expression of functional NMDA receptors.

-

-

2. Fura-2 AM Loading:

-

Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.

-

Wash the cultured neurons once with loading buffer.

-

Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.

-

Wash the cells three times with assay buffer (e.g., Mg²⁺-free HBSS) to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for at least 20 minutes at room temperature.

-

-

3. Calcium Imaging and Analysis:

-

Mount the coverslip onto the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

-

Continuously perfuse the cells with assay buffer.

-

Acquire baseline fluorescence by alternating excitation wavelengths between 340 nm and 380 nm and measuring emission at 510 nm.

-

To test for antagonist effects, perfuse the cells with varying concentrations of this compound for a pre-incubation period (e.g., 2-5 minutes).

-

Stimulate the cells by adding a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) in the continued presence of the antagonist.

-

Record the change in the 340/380 nm fluorescence ratio, which is proportional to the change in [Ca²⁺]i.

-

Calculate the percentage inhibition of the NMDA-induced calcium response for each concentration of (S)-Alaproclate.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting to a sigmoidal dose-response curve.

-

Conclusion

This compound exhibits a distinct pharmacological profile characterized by potent, selective serotonin reuptake inhibition and non-competitive NMDA receptor antagonism. Its stereoselective activity and clear separation from other monoaminergic and classical receptor systems underscore its targeted mechanism. While preclinical hepatotoxicity led to the cessation of its development, the detailed pharmacological data and methodologies presented here provide a valuable technical resource for researchers in pharmacology and neuroscience. The dual SSRI and NMDA antagonist properties of (S)-Alaproclate may serve as a reference for the development of novel therapeutics with multi-target engagement strategies for complex neurological and psychiatric disorders.

References

- 1. dovepress.com [dovepress.com]

- 2. Portico [access.portico.org]

- 3. Alaproclate acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alaproclate, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2005060968A1 - Combination of a sedative and a neurotransmitter modulator, and methods for improving sleep quality and treating depression - Google Patents [patents.google.com]

- 6. Influence of alaproclate on antipyrine metabolite formation in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alaproclate: a pharmacokinetic and biochemical study in patients with dementia of Alzheimer type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of acute systemic treatment with the 5 HT-uptake blocker alaproclate on tissue levels and release of substance P in rat periaqueductal grey - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Alaproclate Hydrochloride: A Technical Guide to a Selective Serotonin Reuptake Inhibitor with NMDA Receptor Antagonist Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Alaproclate hydrochloride is a selective serotonin (B10506) reuptake inhibitor (SSRI) that also exhibits non-competitive antagonist activity at the N-methyl-D-aspartate (NMDA) receptor. This dual mechanism of action suggests its potential for investigation in various neurological and psychiatric disorders. This technical guide provides an in-depth overview of the pharmacological properties of (S)-Alaproclate, including its binding affinities, in vitro and in vivo efficacy, and its effects on intracellular signaling pathways. Detailed experimental protocols are provided to enable replication and further investigation of its unique pharmacological profile.

Introduction

(S)-Alaproclate is the (S)-enantiomer of the racemate Alaproclate, a compound developed as an antidepressant.[1][2] Like other SSRIs, its primary mechanism of action is the inhibition of the serotonin transporter (SERT), leading to increased synaptic concentrations of serotonin.[3][4] Uniquely, Alaproclate and its (S)-enantiomer also act as non-competitive antagonists of the NMDA receptor, a key player in glutamatergic neurotransmission.[5] This technical guide focuses on the hydrochloride salt of the (S)-enantiomer, which has been shown to be the more potent enantiomer for NMDA receptor antagonism.[5]

Physicochemical Properties

| Property | Value |

| IUPAC Name | (2S)-2-aminopropanoic acid 1-(4-chlorophenyl)-2-methylpropan-2-yl ester hydrochloride |

| Molecular Formula | C₁₃H₁₉Cl₂NO₂ |

| Molecular Weight | 292.2 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water |

Pharmacological Profile

Monoamine Transporter Binding Affinity

| Transporter | Binding Affinity (Ki) |

| Serotonin Transporter (SERT) | Data not available for (S)-enantiomer. Racemate is a potent inhibitor.[1] |

| Norepinephrine (B1679862) Transporter (NET) | Negligible inhibition observed in vivo for the racemate.[1] |

| Dopamine (B1211576) Transporter (DAT) | Weak affinity for the racemate.[1] |

Receptor Binding Profile

Studies on the racemic mixture of Alaproclate have shown that it has a weak affinity for a range of other neurotransmitter receptors, highlighting its selectivity for the serotonin transporter.[1]

| Receptor | Binding Affinity |

| 5-HT Receptors | Weak affinity[1] |

| Histamine H1 Receptor | Weak affinity[1] |

| Alpha-1 Adrenergic Receptor | Weak affinity[1] |

| Alpha-2 Adrenergic Receptor | Weak affinity[1] |

| Dopamine D2 Receptor | Weak affinity[1] |

NMDA Receptor Antagonism

(S)-Alaproclate acts as a non-competitive antagonist at the NMDA receptor. The (S)-enantiomer is more potent than the (R)-enantiomer in this activity.[5]

| Receptor | Activity | IC50 (Racemate) |

| NMDA Receptor | Non-competitive antagonist | 0.3 µM[5] |

Experimental Protocols

In Vitro Serotonin Transporter Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of (S)-Alaproclate for the serotonin transporter using a competitive radioligand binding assay with [³H]citalopram.

Materials:

-

Human platelet membranes (or other SERT-expressing cell membranes)

-

[³H]citalopram (radioligand)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Scintillation fluid

-

Glass fiber filters

-

Multi-well plates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a multi-well plate, add a fixed concentration of [³H]citalopram (typically at its Kd concentration).

-

Add the various concentrations of (S)-Alaproclate or vehicle (for total binding).

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a known SERT inhibitor (e.g., unlabeled citalopram).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of (S)-Alaproclate by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of (S)-Alaproclate that inhibits 50% of the specific binding of [³H]citalopram) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro NMDA Receptor Antagonism Assay in Cerebellar Granule Cells

This protocol outlines a method to assess the NMDA receptor antagonist activity of (S)-Alaproclate by measuring changes in intracellular calcium concentration ([Ca²⁺]i) in cultured cerebellar granule cells using a fluorescent calcium indicator.[5]

Materials:

-

Primary cultures of cerebellar granule cells from rat pups

-

Neurobasal medium supplemented with B27 and other necessary components

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM)

-

NMDA

-

Glycine (co-agonist)

-

This compound

-

Balanced salt solution (BSS)

-

Fluorescence microscope or plate reader with appropriate filters

Procedure:

-

Culture cerebellar granule cells on glass coverslips or in multi-well plates suitable for fluorescence imaging.

-

After several days in culture to allow for maturation, load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

-

Wash the cells with BSS to remove excess dye.

-

Acquire a baseline fluorescence reading.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period.

-

Stimulate the cells with a fixed concentration of NMDA and glycine.

-

Record the changes in fluorescence intensity over time, which correspond to changes in [Ca²⁺]i.

-

Analyze the data to determine the inhibitory effect of (S)-Alaproclate on the NMDA-induced calcium influx.

-

Calculate the IC50 value, which is the concentration of (S)-Alaproclate that produces 50% inhibition of the maximal NMDA response.

Signaling Pathways

Serotonin Reuptake Inhibition Pathway

The primary mechanism of action of (S)-Alaproclate as an SSRI involves the blockade of the serotonin transporter (SERT) on the presynaptic neuron. This inhibition leads to an accumulation of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

NMDA Receptor Antagonism Pathway

(S)-Alaproclate acts as a non-competitive antagonist at the NMDA receptor, which is a ligand-gated ion channel. By blocking this channel, (S)-Alaproclate can modulate glutamatergic neurotransmission, which may contribute to its overall pharmacological effects.

Conclusion

This compound is a pharmacologically unique compound with a dual mechanism of action as a selective serotonin reuptake inhibitor and a non-competitive NMDA receptor antagonist. Its selectivity for the serotonin transporter, coupled with its stereoselective interaction with the NMDA receptor, makes it a valuable tool for research into the roles of these neurotransmitter systems in various CNS disorders. The experimental protocols provided in this guide offer a framework for the further characterization of (S)-Alaproclate and similar compounds, facilitating the advancement of drug discovery and development in neuroscience.

References

- 1. Alaproclate, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alaproclate - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ClinPGx [clinpgx.org]

- 5. Alaproclate acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of (S)-Alaproclate Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Alaproclate hydrochloride is a pharmacologically active compound that was developed as a selective serotonin (B10506) reuptake inhibitor (SSRI) for the treatment of depression.[1] Belonging to the first generation of SSRIs, its development was ultimately discontinued (B1498344) due to observations of hepatotoxicity in preclinical animal studies.[2][3] Despite its withdrawal from the clinical development pipeline, the preclinical data for (S)-Alaproclate reveals a compound with a dual mechanism of action, also functioning as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[2][4] This technical guide provides a comprehensive overview of the available preclinical data for this compound, focusing on its pharmacological properties, experimental protocols, and key findings from in vitro and in vivo studies.

Pharmacological Profile

This compound's primary mechanism of action is the inhibition of serotonin (5-HT) reuptake.[5][6] Additionally, it exhibits significant activity as a non-competitive antagonist at the NMDA receptor.[2][4]

Table 1: In Vitro Receptor and Channel Activity of Alaproclate (B1199957)

| Target | Assay Type | Species | Preparation | Value | Reference |

| NMDA Receptor | Inhibition of NMDA-induced currents | Rat | Cultured hippocampal neurons | IC₅₀ = 1.1 µM | [7] |

| Inhibition of NMDA-induced changes in membrane potential and intracellular Ca²⁺ | Rat | Cerebellar granule cells | IC₅₀ = 0.3 µM | [4] | |

| Voltage-Dependent K⁺ Channel | Block of sustained voltage-dependent K⁺ current | Rat | Cultured hippocampal neurons | IC₅₀ = 6.9 µM | [7] |

| Serotonin (5-HT) Receptors | Binding studies | Not Specified | Brain | Practically devoid of action | [8] |

| Histamine-H1 Receptors | Binding studies | Not Specified | Brain | Practically devoid of action | [8] |

| α1-Adrenergic Receptors | Binding studies | Not Specified | Brain | Practically devoid of action | [8] |

| α2-Adrenergic Receptors | Binding studies | Not Specified | Brain | Practically devoid of action | [8] |

| Dopamine D2 Receptors | Binding studies | Not Specified | Brain | Practically devoid of action | [8] |

| Muscarinic Receptors | Binding studies | Not Specified | Brain | Negligible action | [8] |

Note: The stereoselectivity of alaproclate has been noted, with the S-(-)-enantiomer being more potent than the R-(+)-enantiomer as an NMDA receptor antagonist.[4] Conversely, (+)-Alaproclate was a more potent blocker of K⁺ currents than (-)-alaproclate.[7]

In Vivo Preclinical Studies

(S)-Alaproclate has been evaluated in several animal models to assess its antidepressant-like effects and its impact on neurotransmitter systems.

Antidepressant-like Activity

Alaproclate has demonstrated efficacy in various animal models of depression, including the forced swim test, a modified learned helplessness procedure, the clonidine (B47849) hypothermia test, and a differential-reinforcement-of-low-rates (DRL-72s) schedule.[9] However, it was found to be ineffective in the social dominance paradigm.[9]

Table 2: In Vivo Effects of Alaproclate

| Study Type | Animal Model | Effect | Brain Region(s) | Reference |

| Serotonin Uptake Inhibition | Rat | Potent inhibition of 5-HT uptake | Hippocampus, Hypothalamus > Striatum, Cerebral Cortex > Spinal Cord | [8] |

| Neurotransmitter Levels | Rat | Increased tissue levels of Substance P, Neurokinin A, and Cholecystokinin | Periaqueductal grey | [10] |

| Neurotransmitter Release | Rat | Increased release of Substance P | Periaqueductal grey | [10] |

Experimental Protocols

This section provides a detailed overview of the methodologies employed in key preclinical studies of this compound.

In Vitro Electrophysiology: NMDA and K⁺ Channel Blockade

Objective: To characterize the effects of alaproclate on NMDA receptor currents and voltage-dependent potassium (K⁺) currents in cultured rat hippocampal neurons.

Methodology (based on Svensson et al., 1994): [7]

-

Cell Culture: Hippocampal neurons are prepared from fetal rats and cultured for 1-3 weeks.

-

Electrophysiological Recordings: Whole-cell voltage-clamp recordings are performed using patch-pipettes.

-

NMDA Receptor Current Measurement:

-

Neurons are voltage-clamped at -60 mV.

-

NMDA receptor currents are evoked by the application of NMDA (e.g., 10 µM) in a magnesium-free extracellular solution containing glycine.

-

Alaproclate is applied at various concentrations to determine its inhibitory effect on the NMDA-evoked currents.

-

-

Voltage-Dependent K⁺ Current Measurement:

-

Sustained voltage-dependent K⁺ currents are activated by depolarization steps (e.g., from -60 to +40 mV).

-

The effect of different concentrations of alaproclate on these currents is measured.

-

-

Data Analysis: Concentration-response curves are generated to calculate the IC₅₀ values for the blockade of NMDA and K⁺ channel currents.

References

- 1. Alaproclate - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Alaproclate acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Alaproclate effects on voltage-dependent K+ channels and NMDA receptors: studies in cultured rat hippocampal neurons and fibroblast cells transformed with Kv1.2 K+ channel cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alaproclate, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of desipramine, amitriptyline, zimeldine and alaproclate in six animal models used to investigate antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of acute systemic treatment with the 5 HT-uptake blocker alaproclate on tissue levels and release of substance P in rat periaqueductal grey - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Alaproclate Hydrochloride: A Technical Guide to Target Engagement and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Alaproclate hydrochloride is a selective serotonin (B10506) reuptake inhibitor (SSRI) that also exhibits non-competitive antagonism at the N-methyl-D-aspartate (NMDA) receptor. This dual activity makes it a compound of significant interest for researchers in neuropharmacology and drug development. This technical guide provides an in-depth overview of the target engagement and binding affinity of (S)-Alaproclate, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways to facilitate a comprehensive understanding of its molecular interactions.

Core Target Engagement and Binding Affinity

This compound primarily engages two distinct targets within the central nervous system: the serotonin transporter (SERT) and the NMDA receptor. Its interaction with these targets is characterized by high affinity and specificity, particularly for the SERT.

Serotonin Transporter (SERT)

NMDA Receptor

In addition to its activity at SERT, Alaproclate acts as a non-competitive antagonist of the NMDA receptor. This interaction is stereoselective, with the (S)-enantiomer being more potent than the (R)-enantiomer[1]. The antagonism is reversible and involves the blockade of the ion channel associated with the NMDA receptor[1].

Quantitative Binding Affinity Data

The binding affinity of this compound for its primary targets has been quantified through various in vitro assays. The following tables summarize the available quantitative data.

| Target | Parameter | Value | Species | Assay Type | Reference |

| NMDA Receptor | IC50 | 0.3 µM | Rat (cerebellar granule cells) | NMDA-induced Ca2+ influx | [1] |

Note: While Alaproclate is a potent inhibitor of the serotonin transporter, a specific Ki value for the (S)-enantiomer is not consistently reported in publicly available literature. It is established that Alaproclate competitively inhibits serotonin transport.[2]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the target engagement and binding affinity of this compound.

Radioligand Competition Binding Assay for Serotonin Transporter (SERT) Affinity

This protocol describes a typical radioligand competition binding assay to determine the affinity of a test compound like (S)-Alaproclate for the serotonin transporter.

Objective: To determine the inhibition constant (Ki) of (S)-Alaproclate for SERT by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes from cells expressing human SERT or synaptosomal preparations from rat brain tissue.

-

Radioligand: [³H]-Citalopram or [³H]-Paroxetine (specific activity ~70-90 Ci/mmol).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).

-

Instrumentation: Scintillation counter, filtration manifold, glass fiber filters (e.g., Whatman GF/B).

Procedure:

-

Membrane Preparation: Homogenize the cell or tissue source in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh buffer and resuspend to a final protein concentration of 50-200 µg/mL.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay Buffer

-

Radioligand at a final concentration near its Kd (e.g., 1 nM [³H]-Citalopram).

-

A range of concentrations of this compound (e.g., 0.1 nM to 10 µM).

-

For non-specific binding wells, add the non-specific binding control instead of the test compound.

-

For total binding wells, add assay buffer instead of the test compound.

-

-

Initiation and Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.

-

Termination and Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a filtration manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the (S)-Alaproclate concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for Radioligand Competition Binding Assay.

NMDA Receptor Antagonism Assay using Calcium Imaging

This protocol outlines a method to assess the non-competitive antagonism of NMDA receptors by (S)-Alaproclate using a fluorescent calcium indicator.

Objective: To determine the IC50 of (S)-Alaproclate for the inhibition of NMDA-induced calcium influx in primary neuronal cultures.

Materials:

-

Cell Source: Primary culture of rat cerebellar granule cells.

-

Fluorescent Calcium Indicator: Fura-2 AM or Fluo-4 AM.

-

Agonist: N-methyl-D-aspartate (NMDA).

-

Co-agonist: Glycine (B1666218).

-

Test Compound: this compound.

-

Buffer: Locke's solution or similar physiological salt solution.

-

Instrumentation: Fluorescence microscope or plate reader capable of ratiometric calcium imaging.

Procedure:

-

Cell Preparation and Dye Loading: Plate the cerebellar granule cells on glass coverslips or in a 96-well plate. Load the cells with the fluorescent calcium indicator (e.g., 5 µM Fura-2 AM) in buffer for 30-60 minutes at 37°C. Wash the cells to remove excess dye.

-

Baseline Measurement: Measure the baseline fluorescence of the cells before stimulation.

-

Pre-incubation with Antagonist: Incubate the cells with various concentrations of this compound (e.g., 0.01 µM to 10 µM) for 10-20 minutes.

-

Stimulation: Stimulate the cells with a fixed concentration of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).

-

Fluorescence Measurement: Record the change in fluorescence intensity over time following stimulation. For Fura-2, this involves measuring emission at 510 nm with excitation at 340 nm and 380 nm.

-

Data Analysis: Calculate the change in intracellular calcium concentration based on the fluorescence ratio (F340/F380 for Fura-2). Plot the percentage of inhibition of the NMDA-induced calcium response against the logarithm of the (S)-Alaproclate concentration. Determine the IC50 value using non-linear regression analysis.

Caption: Workflow for NMDA Receptor Antagonism Calcium Imaging Assay.

Signaling Pathways

The dual action of (S)-Alaproclate results in the modulation of two distinct signaling pathways.

Serotonergic Signaling Pathway

By inhibiting SERT, (S)-Alaproclate increases synaptic serotonin levels. This leads to enhanced activation of various postsynaptic serotonin receptors (e.g., 5-HT1A, 5-HT2A), which are G-protein coupled receptors that modulate downstream effectors like adenylyl cyclase and phospholipase C. Chronic administration of SSRIs is also associated with increased expression of Brain-Derived Neurotrophic Factor (BDNF), which promotes neuronal survival and neurogenesis.

Caption: Serotonergic Signaling Pathway Modulation by (S)-Alaproclate.

NMDA Receptor Signaling Pathway

As a non-competitive antagonist, (S)-Alaproclate blocks the ion channel of the NMDA receptor, preventing the influx of Ca2+ that is triggered by the binding of glutamate (B1630785) and a co-agonist (glycine or D-serine). This inhibition of calcium influx prevents the activation of downstream signaling cascades, such as the extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathways, which are involved in synaptic plasticity and cell survival.

Caption: NMDA Receptor Signaling Pathway Modulation by (S)-Alaproclate.

Conclusion

This compound is a pharmacologically active compound with a distinct dual mechanism of action, targeting both the serotonin transporter and the NMDA receptor. Its high affinity for SERT and potent non-competitive antagonism of the NMDA receptor underscore its potential as a valuable tool for neuroscience research and as a lead compound in the development of novel therapeutics for psychiatric and neurological disorders. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for further investigation into the nuanced molecular pharmacology of (S)-Alaproclate.

References

(S)-Alaproclate Hydrochloride: A Technical Review of a Dual-Action Neuromodulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Alaproclate hydrochloride is a pharmacologically unique compound that has garnered interest for its dual mechanism of action as a selective serotonin (B10506) reuptake inhibitor (SSRI) and a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Initially developed as an antidepressant, its distinct neurochemical profile suggests potential therapeutic applications in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive literature review of this compound, summarizing key publications, quantitative data, experimental methodologies, and associated signaling pathways.

Physicochemical Properties and Synthesis

Pharmacological Profile

The primary pharmacological actions of (S)-Alaproclate are twofold:

-

Selective Serotonin Reuptake Inhibition (SSRI): (S)-Alaproclate is a potent inhibitor of the serotonin transporter (SERT), preventing the reuptake of serotonin from the synaptic cleft and thereby increasing its availability to bind to postsynaptic receptors. This mechanism is the hallmark of SSRI antidepressants.

-

Non-competitive NMDA Receptor Antagonism: (S)-Alaproclate also acts as a non-competitive antagonist at the NMDA receptor.[1] This action is stereoselective, with the (S)-enantiomer being more potent than the (R)-enantiomer in this regard.[1] This property distinguishes it from traditional SSRIs and suggests a broader range of neuro-modulatory effects.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for (S)-Alaproclate and its enantiomers from various in vitro and in vivo studies.

Table 1: In Vitro Receptor and Transporter Binding and Functional Activity

| Target | Assay Type | Preparation | Ligand/Substrate | (S)-Alaproclate IC50/Ki | Alaproclate (B1199957) (racemic) IC50/Ki | Reference |

| Serotonin Transporter (SERT) | 5-HT Reuptake Inhibition | Rat brain synaptosomes | [³H]5-HT | - | Potent inhibitor | [3] |

| NMDA Receptor | NMDA-induced current inhibition | Cultured rat hippocampal neurons | NMDA | 1.1 µM | 0.3 µM | [1][2] |

| Voltage-gated K+ channels | K+ current inhibition | Cultured rat hippocampal neurons | - | - | 6.9 µM | [3] |

Table 2: In Vivo Pharmacological Effects

| Experimental Model | Species | Effect Measured | (S)-Alaproclate Dose | Alaproclate (racemic) Dose | Reference |

| Forced Swim Test | Rat | Immobility time | - | 40 mg/kg | [3] |

| Learned Helplessness | Rat | Escape failures | - | Effective | [3] |

| Clonidine-induced hypothermia | Rat | Body temperature | - | Effective | [3] |

Key Experimental Methodologies

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are summaries of methodologies used in key studies of (S)-Alaproclate.

Serotonin Reuptake Inhibition Assay (Radioligand Uptake)

A common method to determine the potency of SERT inhibition is through radioligand uptake assays in synaptosomal preparations.

Protocol Outline:

-

Synaptosome Preparation: Rat brains (typically cortex or hippocampus) are homogenized in a buffered sucrose (B13894) solution. The homogenate is then subjected to differential centrifugation to isolate the synaptosomal fraction, which is rich in nerve terminals.

-

Incubation: Synaptosomes are pre-incubated with varying concentrations of this compound or vehicle control.

-

Radioligand Addition: A known concentration of radiolabeled serotonin, typically [³H]5-HT, is added to the synaptosomal suspension to initiate the uptake reaction.

-

Termination of Uptake: After a defined incubation period, the uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes containing the internalized [³H]5-HT.

-

Quantification: The amount of radioactivity on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of (S)-Alaproclate that inhibits 50% of the specific [³H]5-HT uptake (IC50) is calculated by non-linear regression analysis.

NMDA Receptor Antagonism Assay (Electrophysiology)

The antagonistic effect of (S)-Alaproclate on NMDA receptors is often characterized using electrophysiological techniques, such as whole-cell patch-clamp recordings in cultured neurons.

Protocol Outline:

-

Cell Culture: Primary hippocampal or cortical neurons are isolated from embryonic rats and cultured on coverslips.

-

Patch-Clamp Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single neuron. The membrane patch is then ruptured to allow for whole-cell voltage-clamp recording.

-

NMDA Application: The neuron is perfused with an external solution containing a known concentration of NMDA to evoke an inward current.

-

(S)-Alaproclate Application: (S)-Alaproclate is then co-applied with NMDA at various concentrations.

-

Current Measurement: The amplitude of the NMDA-evoked current is measured before and after the application of (S)-Alaproclate.

-

Data Analysis: The concentration of (S)-Alaproclate that produces a 50% inhibition of the NMDA-evoked current (IC50) is determined.

Signaling Pathways and Molecular Mechanisms

The dual action of (S)-Alaproclate on both the serotonergic and glutamatergic systems suggests a complex interplay of downstream signaling pathways.

Serotonin Transporter Inhibition Pathway

Inhibition of SERT by (S)-Alaproclate leads to an accumulation of serotonin in the synaptic cleft. This increased serotonin availability enhances the activation of various postsynaptic serotonin receptors (e.g., 5-HT1A, 5-HT2A), which are coupled to different G-protein signaling cascades. A key downstream effect of SSRIs, including (S)-Alaproclate, is the phosphorylation of the transcription factor CREB (cAMP response element-binding protein), which is mediated, at least in part, by 5-HT1A receptor activation.[3] Phosphorylated CREB (pCREB) then translocates to the nucleus and regulates the expression of genes involved in neurogenesis, synaptic plasticity, and cell survival, such as brain-derived neurotrophic factor (BDNF).

NMDA Receptor Antagonism Pathway

As a non-competitive antagonist, (S)-Alaproclate blocks the ion channel of the NMDA receptor, thereby preventing calcium influx into the postsynaptic neuron. This modulation of glutamatergic neurotransmission can have several downstream consequences. For instance, it can influence the activation of calcium-dependent signaling molecules such as CaMKII (Calcium/calmodulin-dependent protein kinase II) and the Ras-ERK (extracellular signal-regulated kinase) pathway. The ERK pathway is a critical regulator of synaptic plasticity and cell survival. By modulating NMDA receptor function, (S)-Alaproclate may influence these pathways, although the specific downstream effects of its antagonistic action in concert with SERT inhibition are still an area of active research.

Conclusion

This compound represents a fascinating pharmacological agent with a dual mechanism of action that targets two critical neurotransmitter systems. Its ability to concurrently modulate serotonergic and glutamatergic pathways suggests a therapeutic potential that may extend beyond that of traditional single-mechanism drugs. Further research, particularly focused on elucidating the detailed downstream signaling consequences of its combined SSRI and NMDA receptor antagonist properties, is warranted to fully understand its therapeutic possibilities and to identify patient populations that may benefit most from this unique neuromodulatory profile. The experimental methodologies outlined in this guide provide a foundation for future investigations into this promising compound.

References

- 1. Alaproclate acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mood Stabilizer Valproate Promotes ERK Pathway-Dependent Cortical Neuronal Growth and Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

(S)-Alaproclate Hydrochloride: A Technical Overview of its Safety and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Alaproclate hydrochloride is a selective serotonin (B10506) reuptake inhibitor (SSRI) that also acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Developed in the 1970s by Astra AB (now AstraZeneca) as a potential antidepressant, its clinical development was halted due to significant concerns regarding hepatotoxicity observed in animal studies.[2][3][4] This technical guide provides a comprehensive overview of the known safety and toxicological profile of this compound, drawing from available preclinical data. Due to the discontinuation of its development, publicly available data, particularly regarding genotoxicity, carcinogenicity, and extensive clinical trials, is limited.

Pharmacological Profile

This compound's primary mechanism of action is the selective inhibition of serotonin (5-HT) reuptake in the brain.[5] This leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[6] Additionally, it functions as a non-competitive antagonist at the NMDA receptor, which may contribute to its overall pharmacological effects.[7][8] The S-(-)-enantiomer of alaproclate (B1199957) has been shown to be more potent than the R-(+)-enantiomer.[8]

Non-Clinical Toxicology

The preclinical safety evaluation of this compound identified several target organs for toxicity, with the liver being of primary concern.

Acute Toxicity

Acute toxicity studies were conducted to determine the potential for adverse effects following a single dose.

Table 1: Acute Toxicity of this compound

| Species | Route of Administration | Value Type | Value | Reference |

| Mouse | Oral | LD50 | 901 mg/kg | [8] |

| Mouse | Intraperitoneal | LD50 | 200 mg/kg | [8] |

| Rat | Intraperitoneal | TDLO | 30 mg/kg | [8] |

LD50: Lethal Dose, 50%; TDLO: Lowest Published Toxic Dose

Repeated-Dose Toxicity

Subchronic toxicity studies in rats and dogs revealed dose-dependent adverse effects.

Table 2: Summary of Repeated-Dose Toxicity Studies

| Species | Duration | Route of Administration | Key Findings | NOAEL (No-Observed-Adverse-Effect Level) | Reference |

| Rat | 6 months | Oral | Liver identified as the target organ. Increased liver weights, hepatic atrophy, and diffuse hyperplasia of oval cells and bile ducts were observed at doses ≥ 20 mg/kg/day. | 5 mg/kg/day | |

| Dog | 6 months | Oral | Transient salivation, rough haircoat, focal alopecia, decreased body weight, shortened PQ interval, and a slight increase in systolic blood pressure were observed at 40 mg/kg/day. Some hematological and serum chemistry values were also altered. | 10 mg/kg/day | |

| Rabbit | 6 months | Topical Ocular | No significant systemic or ocular toxicity was observed. | 0.5% TID |

Hepatotoxicity

The most significant toxicological finding that led to the cessation of this compound's development was hepatotoxicity.[2][3][4] In repeated-dose studies in rats, the liver was identified as the primary target organ, with findings including increased liver weights and histopathological changes such as hepatic atrophy and diffuse hyperplasia of oval cells and bile ducts.[1] Mice and rats also exhibited hepatocellular fatty change.[1] The underlying mechanism of this hepatotoxicity is not fully elucidated in the available literature but may involve the formation of reactive metabolites or mitochondrial dysfunction, common mechanisms of drug-induced liver injury.[1][2][9]

Reproductive and Developmental Toxicity

Reproductive toxicology studies were conducted to assess the effects on fertility and fetal development.

Table 3: Reproductive and Developmental Toxicity of this compound

| Study Type | Species | Key Findings | NOAEL/NOEL | Reference |

| Segment II | Rat | Female fertility was not impaired, and no teratogenic effects were observed at doses up to 20 mg/kg/day. | - | |

| Segment II | Rabbit | No teratogenic effects were observed at doses up to 80 mg/kg/day. | - | |

| Segment III | Rat | The NOAEL for maternal toxicity was 20 mg/kg/day. No adverse effects on F0 reproduction occurred up to 30 mg/kg/day. The NOAEL for offspring viability and growth was 5 mg/kg/day. | Maternal Toxicity: 20 mg/kg/dayReproductive NOEL: 30 mg/kg/dayOffspring Viability and Growth: 5 mg/kg/day |

Genotoxicity and Carcinogenicity

Drug Interactions

This compound was found to not significantly inhibit the major cytochrome P-450 (CYP-450) isozymes, suggesting a lower potential for metabolic drug-drug interactions.

Experimental Protocols (Representative)

Detailed experimental protocols for the studies on this compound are not publicly available. The following are representative protocols for the types of non-clinical toxicology studies that would have been conducted, based on standard industry and regulatory guidelines.

Acute Oral Toxicity Study (Representative)

-

Objective: To determine the acute oral toxicity (and estimate the LD50) of this compound in rodents.

-

Test System: Sprague-Dawley rats (one sex, typically females, for dose-ranging, followed by both sexes for the definitive study).

-

Methodology:

-

Animals are fasted overnight prior to dosing.

-

The test substance is administered once by oral gavage at several dose levels. A control group receives the vehicle only.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

-

Data Analysis: The LD50 is calculated using a recognized statistical method.

Six-Month Repeated-Dose Oral Toxicity Study (Representative)

-

Objective: To evaluate the toxicological profile of this compound following daily oral administration for six months in a rodent and a non-rodent species.

-

Test System: Wistar rats and Beagle dogs.

-

Methodology:

-

The test substance is administered daily by oral gavage (rats) or in gelatin capsules (dogs) at three dose levels. A control group receives the vehicle only.

-

Clinical observations, body weight, and food consumption are recorded regularly.

-

Ophthalmological examinations, electrocardiograms (ECGs), and detailed clinical pathology (hematology, clinical chemistry, urinalysis) are conducted at specified intervals.

-

At the end of the treatment period, animals are euthanized. A comprehensive gross necropsy is performed, and selected organs are weighed.

-

A full range of tissues is collected and processed for histopathological examination.

-

-

Data Analysis: Data are analyzed for dose-related changes compared to the control group to identify target organs of toxicity and determine a NOAEL.

Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test) (Representative)

-

Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli.

-

Methodology:

-

The test substance is tested over a range of concentrations, both with and without an exogenous metabolic activation system (S9 mix).

-

The test substance is incubated with the bacterial strains.

-

The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative (vehicle) control.

-

Positive controls are used to ensure the validity of the test system.

-

-

Data Analysis: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the primary signaling pathways associated with the pharmacological actions of this compound.

Caption: SSRI Mechanism of Action of (S)-Alaproclate.

Caption: NMDA Receptor Antagonist Mechanism of (S)-Alaproclate.

Experimental Workflow

The following diagram outlines a typical workflow for a preclinical toxicology assessment.

Caption: Representative Preclinical Toxicology Workflow.

Conclusion

The preclinical toxicological evaluation of this compound revealed a safety profile that was ultimately deemed unacceptable for further clinical development, primarily due to dose-dependent hepatotoxicity observed in rodent studies. While it demonstrated efficacy as a selective serotonin reuptake inhibitor and NMDA receptor antagonist, the concerns over liver damage were significant. The available data provides valuable insights into the toxicological liabilities of this particular chemical scaffold and underscores the critical importance of comprehensive preclinical safety assessments in drug development. The lack of publicly available genotoxicity and carcinogenicity data represents a significant gap in its complete toxicological profile.

References

- 1. Current Concepts of Mechanisms in Drug-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease [emedicine.medscape.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. fda.gov [fda.gov]

- 5. Large scale meta-analysis of preclinical toxicity data for target characterisation and hypotheses generation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files.toxplanet.com [files.toxplanet.com]

- 7. nelsonlabs.com [nelsonlabs.com]

- 8. Alaproclate acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols for (S)-Alaproclate Hydrochloride in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Alaproclate hydrochloride is a versatile pharmacological tool for neuroscience research, exhibiting a dual mechanism of action. It functions as a selective serotonin (B10506) reuptake inhibitor (SSRI) and a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] This unique profile allows for the investigation of the serotonergic system, glutamatergic neurotransmission, and the interplay between these two critical systems in various physiological and pathological processes. Development of Alaproclate was discontinued (B1498344) for clinical use due to observations of liver complications in rodent studies.[3]

These application notes provide detailed protocols for utilizing this compound in key neuroscience research techniques, including in vivo microdialysis, behavioral assays, and electrophysiology.

Physicochemical Properties and Storage

| Property | Value |

| Molecular Formula | C₁₃H₁₉Cl₂NO₂ |

| Molecular Weight | 292.2 g/mol |

| CAS Number | 60719-83-7 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

| Storage | Store at -20°C for long-term stability. Prepare aqueous solutions fresh daily. |

Mechanism of Action

This compound exerts its effects through two primary mechanisms:

-

Selective Serotonin Reuptake Inhibition (SSRI): this compound binds to the serotonin transporter (SERT), blocking the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[4] This action leads to an increase in the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.[3] The S-(-)-enantiomer is the more potent form for this activity.

-

Non-competitive NMDA Receptor Antagonism: this compound acts as a potent, reversible, and non-competitive antagonist of the NMDA receptor-coupled ion channel.[2] This blockade of the NMDA receptor modulates glutamatergic signaling, which is crucial for synaptic plasticity, learning, and memory.

Signaling Pathway Diagrams

Quantitative Data Summary

| Parameter | Target | Species/Tissue | Value | Reference |

| IC₅₀ | NMDA Receptor | Rat cerebellar granule cells | 0.3 µM | [2] |

| Binding Affinity (Ki) | Serotonin Transporter (SERT) | Porcine/Human Platelets | Competitively displaces [³H]imipramine | [1] |

Experimental Protocols

In Vivo Microdialysis for Extracellular Serotonin Measurement

This protocol describes the use of in vivo microdialysis to measure changes in extracellular serotonin levels in the rat brain following the administration of this compound.

Experimental Workflow:

References

- 1. Antidepressant binding to the porcine and human platelet serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alaproclate acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Uptake inhibitors increase extracellular serotonin concentration measured by brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alaproclate, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Alaproclate Hydrochloride: Application Notes and Experimental Protocols for Preclinical Research

(S)-Alaproclate hydrochloride is a selective serotonin (B10506) reuptake inhibitor (SSRI) that also exhibits non-competitive antagonism at the N-methyl-D-aspartate (NMDA) receptor. Initially developed as an antidepressant, its progression was halted due to concerns regarding hepatotoxicity. However, its dual mechanism of action makes it a valuable tool for researchers and scientists in drug development to investigate serotonergic and glutamatergic pathways, as well as to study mechanisms of drug-induced liver injury.

These application notes provide an overview of the pharmacological properties of this compound and detailed protocols for its experimental use.

Pharmacological Profile

This compound's primary mode of action is the selective inhibition of the serotonin transporter (SERT), leading to increased synaptic levels of serotonin. Additionally, it acts as a non-competitive antagonist at the NMDA receptor, a key player in excitatory neurotransmission. The S-(-)-enantiomer has been shown to be more potent in its action on the NMDA receptor than the R-(+)-enantiomer.[1]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

| Parameter | Target | Value | Species/System | Reference |

| IC50 | NMDA Receptor | 0.3 µM | Rat cerebellar granule cells | [1] |

| Ki | Muscarinic Receptor | ~28-40 µM | Rat and Human cerebral cortex and striatum | [2] |

| SERT Binding Affinity (Ki) | Serotonin Transporter (SERT) | Data not available in reviewed literature. One study indicates it inhibits serotonin transport at concentrations lower than those required to block imipramine (B1671792) binding. | Porcine and Human Platelets | [3] |

Signaling Pathways

This compound modulates two key signaling pathways in the central nervous system: the serotonergic and glutamatergic pathways.

Serotonergic Pathway Modulation

By blocking the serotonin transporter (SERT), (S)-Alaproclate increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.

Caption: Inhibition of Serotonin Reuptake by (S)-Alaproclate.

NMDA Receptor Antagonism

(S)-Alaproclate non-competitively binds to the NMDA receptor, preventing ion flow and dampening glutamatergic signaling. This action is independent of glutamate (B1630785) or glycine (B1666218) binding.

Caption: Non-competitive antagonism of the NMDA receptor by (S)-Alaproclate.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro Serotonin Reuptake Inhibition Assay

This protocol is adapted from standard assays for SSRIs and can be used to determine the potency of this compound in inhibiting serotonin reuptake.